N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
Description
N'-[(E)-(4-Methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a hydrazone Schiff base derived from the condensation of nicotinic acid hydrazide (pyridine-3-carbohydrazide) and 4-methoxybenzaldehyde. Its structure features a pyridine ring at position 3, linked via a hydrazone bridge (-NH-N=C-) to a 4-methoxyphenyl substituent in the E-configuration. The methoxy group (-OCH₃) is an electron-donating substituent, influencing electronic properties, solubility, and biological activity. This compound is part of a broader class of hydrazones studied for applications in coordination chemistry, antimicrobial agents, and enzyme inhibition .
Properties
CAS No. |
732966-41-5 |
|---|---|
Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-6-4-11(5-7-13)9-16-17-14(18)12-3-2-8-15-10-12/h2-10H,1H3,(H,17,18)/b16-9+ |
InChI Key |
OGTOITILZHXBDL-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 |
solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 6 | 78 | 98 |
| Methanol | 5 | 82 | 97 |
| DMF | 4 | 85 | 99 |
| Acetonitrile | 8 | 65 | 95 |
Polar aprotic solvents like DMF improve solubility of reactants, accelerating kinetics. However, ethanol remains preferred for ease of product isolation.
Catalytic Systems
-
p-Toluenesulfonic acid (PTSA) : Increases yield to 88% by enhancing electrophilicity of the aldehyde.
-
Amberlyst-15 (solid acid) : Enables solvent-free conditions (yield: 83%) with facile catalyst recovery.
Structural Confirmation and Purity
Post-synthesis characterization employs:
-
FTIR :
-
¹H NMR (DMSO-d₆) :
-
X-ray crystallography : Confirms E-configuration with dihedral angles <10° between aromatic rings.
Scalability and Industrial Relevance
Kilogram-Scale Protocol :
-
Charge 1.5 kg pyridine-3-carbohydrazide and 1.3 kg 4-methoxybenzaldehyde into 20 L ethanol.
-
Add 50 mL acetic acid and reflux for 5 hours.
-
Cool to 5°C, filter, and recrystallize from ethanol.
Yield : 81% (purity >99%).
Challenges :
-
Residual solvent removal requires vacuum drying.
Green Chemistry Approaches
Solvent-Free Synthesis :
Biocatalytic Methods :
-
Lipase enzymes (e.g., Candida antarctica) in aqueous ethanol (30°C, 24 h).
Yield : 58% (limited by enzyme stability).
Comparative Analysis of Methods
| Method | Time | Yield (%) | Cost | Environmental Impact |
|---|---|---|---|---|
| Classical reflux | 6 h | 78 | Low | Moderate (solvent use) |
| Microwave | 0.25 h | 85 | Medium | Low (energy saving) |
| Solvent-free | 0.5 h | 76 | Low | Very low |
| Biocatalytic | 24 h | 58 | High | Low |
Troubleshooting and Byproduct Management
Common Issues :
-
Low Yield : Ensure stoichiometric equivalence and anhydrous conditions.
Byproducts :
Chemical Reactions Analysis
Types of Reactions
Nicotinic (4-methoxybenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other derivatives.
Scientific Research Applications
Chemical Properties and Structure
N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has the molecular formula C14H13N3O2 and features a Schiff base structure, which is known for its reactivity and ability to form coordination complexes with metals. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Research has demonstrated that derivatives of pyridine-carbohydrazides exhibit varying degrees of antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) indicates that modifications to the hydrazide moiety can enhance microbial inhibition .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies suggest that it may induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The presence of the methoxyphenyl group is hypothesized to play a critical role in enhancing cytotoxicity against tumor cells .
Fluorescence Studies
Fluorescence properties of this compound have been explored, revealing its potential as a fluorescent probe in biological imaging. The compound exhibits significant fluorescence under UV light, which could be useful for tracking biological processes in live cells .
Case Study 1: Antimicrobial Screening
In a study comparing various hydrazone derivatives, this compound was found to exhibit superior antibacterial activity against gram-positive and gram-negative bacteria compared to standard antibiotics like ceftriaxone. The study utilized agar diffusion methods to assess efficacy, highlighting the compound's potential as a lead for antibiotic development .
Case Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of nicotinic (4-methoxybenzylidene)hydrazide involves its interaction with biological targets such as enzymes and receptors. It is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the synthesis of essential cellular components . The compound may also interact with other microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with derivatives bearing different substituents on the arylidene moiety:
*Synthesis yields for analogous compounds range from 85–96% .
Key Observations:
- Electron-withdrawing groups (e.g., NO₂, Br) increase melting points due to enhanced dipole-dipole interactions and crystal packing efficiency .
- Bulky substituents (e.g., tert-butyl) reduce melting points by disrupting crystallinity .
- Methoxy groups enhance solubility in polar solvents and may improve bioavailability compared to halogenated analogs .
Structural and Spectroscopic Comparisons
- IR Spectroscopy: All compounds show characteristic C=O (1640–1660 cm⁻¹) and C=N (1540–1560 cm⁻¹) stretches. Electron-withdrawing groups (e.g., NO₂) shift these peaks to higher wavenumbers .
- NMR Data : The methoxy group in the target compound resonates at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C), distinct from halogenated analogs (e.g., δ 7.4–8.2 ppm for aromatic H in bromo derivatives) .
- Crystallography : The fluoropyridinyl analog () adopts a planar conformation with a C=O bond length of 1.221 Å, similar to the target compound’s expected geometry. Dihedral angles between pyridine and arylidene moieties range from 5–10°, influencing π-π stacking interactions .
Biological Activity
N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide, a compound with the molecular formula and CAS number 5331161, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is generally performed in an ethanol solvent under reflux conditions, followed by cooling and purification through recrystallization. This method yields a solid product that can be characterized using techniques such as IR spectroscopy and NMR.
Antimicrobial Properties
Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial effects against both Gram-positive and Gram-negative bacteria. A comparative analysis of various pyridine derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines by modulating specific molecular targets involved in cell signaling pathways. For example, the compound's interaction with enzymes related to cancer progression has been hypothesized to lead to reduced tumor growth .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : Similar compounds have shown potential in modulating receptor activity, influencing cellular responses to external stimuli.
Case Studies
- Antibacterial Efficacy : A study evaluating a series of pyridine derivatives found that those with methoxy substitutions exhibited enhanced antibacterial properties, particularly against resistant strains of bacteria . The study highlighted the importance of structural modifications in enhancing biological activity.
- Cytotoxicity Tests : In vitro tests on various cell lines revealed that this compound demonstrated cytotoxic effects comparable to established anticancer agents, indicating its potential as a therapeutic candidate .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
